molecular formula C11H13ClN2O3 B13458761 2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B13458761
M. Wt: 256.68 g/mol
InChI Key: FWNPCLQFRFVZDU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves the reaction of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the condensation of phthalic anhydride with 3-aminopropanol to form the intermediate 2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of 2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride.

    N-hydroxyphthalimide: A similar compound with a hydroxyl group attached to the nitrogen atom.

    N-aminophthalimide: Another derivative with an amino group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

2-[3-(hydroxyamino)propyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c14-10-8-4-1-2-5-9(8)11(15)13(10)7-3-6-12-16;/h1-2,4-5,12,16H,3,6-7H2;1H

InChI Key

FWNPCLQFRFVZDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNO.Cl

Origin of Product

United States

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